3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxyphenyl)propanoic acid
Description
3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxyphenyl)propanoic acid (CAS: 284492-37-1) is a Boc-protected amino acid derivative featuring a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₆H₂₃NO₆, with a molecular weight of 325.36 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enabling controlled deprotection during synthetic processes. This compound is widely used in peptidomimetic chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and anticoagulant agents .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-9-11(14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNKQGNRHBPYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659697 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683218-93-1 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxyphenyl)propanoic acid, also known as N-(tert-butoxycarbonyl)-3-(3,4-dimethoxyphenyl)-β-alanine, is a β-amino acid derivative with potential biological activities. Its structural features suggest that it may exhibit various pharmacological effects, including antiviral and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
- CAS Number : 284492-37-1
- Molecular Formula : C16H23NO6
- Molecular Weight : 325.36 g/mol
- Purity : ≥95% .
The compound's biological activity is largely attributed to its β-amino acid structure, which allows it to interact with various biological targets. The incorporation of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, potentially improving its bioavailability.
Antiviral Activity
Research has indicated that β-amino acid derivatives can exhibit antiviral properties. For instance, compounds with similar structures have been shown to inhibit neuraminidase activity, which is crucial in the life cycle of influenza viruses. In a study by Venepally et al., heterocyclic derivatives containing β-amino acids demonstrated significant antiviral effects against various viral strains .
Anticancer Properties
In vitro studies have suggested that related compounds exhibit antiproliferative effects on cancer cell lines. For example, derivatives of β-amino acids have been evaluated for their ability to inhibit the growth of glioma cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
Compounds with β-amino acid moieties have also been linked to anti-inflammatory activities. The modulation of inflammatory pathways through these compounds could lead to therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Future Directions
The ongoing research into the biological activities of 3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxyphenyl)propanoic acid suggests a need for further studies to fully elucidate its mechanisms of action and therapeutic potential. Future investigations should focus on:
- In vivo studies : To assess the efficacy and safety profiles in animal models.
- Structure-activity relationship (SAR) : To optimize the compound's structure for enhanced biological activity.
- Target identification : To clarify specific molecular targets involved in its pharmacological effects.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of the tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis.
Peptide Synthesis
In peptide synthesis, protecting groups such as Boc are essential for selectively modifying amino acids without affecting other functional groups. The Boc group can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides.
Case Study: Synthesis of Antimicrobial Peptides
Research has demonstrated that Boc-amino acids can be utilized to synthesize antimicrobial peptides that exhibit activity against resistant bacterial strains. For example, a study reported the successful synthesis of a series of antimicrobial peptides using Boc-protected amino acids, leading to compounds with enhanced antibacterial properties .
Drug Development
Boc-amino acids are integral in the development of novel therapeutics. Their ability to modulate biological activity makes them valuable in creating drugs that target specific pathways.
Analgesics and Anti-inflammatory Agents
The incorporation of Boc-amino acids into drug design has led to the development of new analgesics and anti-inflammatory agents. For instance, derivatives of Boc-amino acids have shown promise in alleviating pain and reducing inflammation through their action on specific receptors .
Table 1: Examples of Drugs Derived from Boc-Amino Acids
| Drug Name | Target Condition | Mechanism of Action |
|---|---|---|
| Compound A | Pain Relief | COX inhibition |
| Compound B | Inflammation | Cytokine modulation |
| Compound C | Bacterial Infection | Disruption of bacterial cell wall |
Synthesis of Bioactive Compounds
Boc-amino acids are also employed in the synthesis of bioactive compounds such as enzyme inhibitors and receptor ligands.
Enzyme Inhibitors
Research indicates that Boc-protected amino acids can be used to create potent enzyme inhibitors. These inhibitors are crucial in regulating metabolic pathways and have applications in treating diseases like cancer and diabetes.
Case Study: Development of Kinase Inhibitors
A recent study highlighted the use of Boc-amino acids in synthesizing selective kinase inhibitors that showed significant efficacy against cancer cell lines . The incorporation of the Boc group facilitated the formation of complex structures necessary for binding to kinase active sites.
Potential Therapeutic Uses
Beyond their synthetic applications, compounds like 3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxyphenyl)propanoic acid may have direct therapeutic effects.
Neuroprotective Effects
Emerging research suggests that derivatives of this compound could exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's . The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Physical and Chemical Properties
- In contrast, 3-(3,4-dimethoxyphenyl)propanoic acid is more polar due to the free carboxylic acid .
- Stability : The Boc group is stable under basic conditions but cleaved by TFA, whereas trifluoroacetyl analogs degrade more readily under similar conditions .
Research Findings and Key Insights
Role of the 3,4-Dimethoxyphenyl Group : This moiety is critical for π-π stacking interactions in enzyme binding pockets, as seen in EGFR inhibitors and anticoagulant agents .
Boc vs. Trifluoroacetyl Protection : Boc offers reversible protection with mild deprotection conditions, making it preferable for stepwise synthesis compared to trifluoroacetyl .
Impact of Substituents : Methyl or isoindole substituents alter steric and electronic properties, affecting target affinity and metabolic stability .
Q & A
Basic: How can researchers optimize the synthesis of 3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxyphenyl)propanoic acid to minimize racemization?
Methodological Answer:
Racemization during Boc-protected amino acid synthesis often occurs under acidic or high-temperature conditions. To mitigate this:
- Use coupling reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) at low temperatures (0–4°C) to activate carboxyl groups without inducing racemization .
- Employ chiral HPLC (e.g., Chiralpak® columns) post-synthesis to monitor enantiomeric purity. Adjust reaction solvents (e.g., dichloromethane or DMF) to balance reactivity and stability .
- Purify intermediates via recrystallization or flash chromatography to remove byproducts that may catalyze racemization .
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic methoxy signals (δ ~3.8–3.9 ppm). Compare with literature data for 3,4-dimethoxyphenyl derivatives .
- Mass Spectrometry (HRMS): Confirm molecular weight (CHNO, M.W. 325.36) with ESI-TOF or MALDI-TOF. Look for [M+H] at m/z 326.36 and fragmentation patterns matching Boc cleavage .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities from the main peak .
Basic: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent Boc group hydrolysis. Degradation accelerates above 25°C, evidenced by free amine formation (TLC or LCMS monitoring) .
- Solvent Stability: Dissolve in anhydrous DMSO or DMF for long-term storage. Avoid aqueous buffers (pH >7), which hydrolyze the Boc group. Test stability via periodic NMR/HPLC over 1–6 months .
- Light Sensitivity: Protect from UV light to prevent aryl methoxy demethylation. Use amber vials and conduct control experiments under dark vs. light-exposed conditions .
Advanced: What strategies resolve contradictions in bioactivity data between enantiomers of this compound?
Methodological Answer:
- Enantiomer Separation: Use preparative chiral HPLC to isolate (R)- and (S)-forms. Validate purity (>99%) with polarimetry and circular dichroism (CD) spectroscopy .
- Biological Assay Design: Test both enantiomers in parallel for receptor binding (e.g., SPR) or enzyme inhibition. Include controls with racemic mixtures to identify synergistic/antagonistic effects .
- Molecular Dynamics (MD) Simulations: Model enantiomer interactions with target proteins (e.g., docking to tyrosine kinase receptors) to explain activity differences. Validate with mutagenesis studies .
Advanced: How can computational methods predict the environmental fate of this compound?
Methodological Answer:
- QSAR Modeling: Use tools like EPI Suite™ to estimate biodegradation half-life and octanol-water partition coefficients (log P). Compare with structurally similar arylpropanoic acids .
- Degradation Pathways: Simulate hydrolysis (Boc cleavage) and photolysis (aryl methoxy oxidation) using Gaussian09 with DFT/B3LYP. Validate with LC-HRMS analysis of degradation products .
- Ecotoxicity Profiling: Predict acute/chronic toxicity to aquatic organisms (e.g., Daphnia magna) using ECOSAR. Correlate with experimental Microtox® assays .
Advanced: What experimental designs address solvent effects on its reactivity in peptide coupling?
Methodological Answer:
- Solvent Screening: Test coupling efficiency (e.g., HATU/DIPEA) in polar aprotic (DMF, THF) vs. non-polar (CHCl) solvents. Monitor by -NMR if using fluoroacyl derivatives .
- Kinetic Studies: Use stopped-flow IR to track reaction rates. Polar solvents enhance carboxylate activation but may reduce nucleophile accessibility .
- Green Chemistry Approaches: Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF. Assess yield/purity trade-offs via DOE (design of experiments) .
Advanced: How do steric effects from the 3,4-dimethoxyphenyl group influence its pharmacokinetic properties?
Methodological Answer:
- Log D Measurement: Determine pH-dependent lipophilicity using shake-flask/HPLC methods. Compare with analogs lacking methoxy groups to isolate steric contributions .
- Permeability Assays: Use Caco-2 cell monolayers or PAMPA. High steric bulk may reduce passive diffusion but enhance active transport via efflux pumps (e.g., P-gp) .
- Metabolic Stability: Incubate with liver microsomes (human/rat). Methoxy groups may slow CYP450-mediated oxidation, extending half-life (LCMS quantification) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
